Cellular PI3Kδ Inhibition: Balanced Potency Profile vs. Clinical Candidate Idelalisib
The target compound exhibits moderate inhibitory activity against PI3Kδ in a cellular context, with an IC50 of 102 nM, as measured by inhibition of AKT phosphorylation at S473 in Ri-1 cells [1]. This contrasts with the highly potent PI3Kδ inhibitor idelalisib (CAL-101), which has a reported IC50 of 2.5 nM in enzymatic assays . The reduced potency of the target compound may be advantageous for applications where complete pathway blockade is not desired, potentially mitigating on-target toxicity.
| Evidence Dimension | PI3Kδ-mediated AKT phosphorylation inhibition |
|---|---|
| Target Compound Data | IC50 = 102 nM |
| Comparator Or Baseline | Idelalisib (CAL-101) enzymatic IC50 = 2.5 nM |
| Quantified Difference | ~41-fold less potent |
| Conditions | Ri-1 cell line, 30 min incubation, electrochemiluminescence assay (target); enzymatic assay (comparator) |
Why This Matters
This data informs the selection of a PI3Kδ inhibitor with a tunable potency window for phenotypic screening or combination studies.
- [1] BindingDB. BDBM50394893 (CHEMBL2165502): IC50 = 102 nM for inhibition of human PI3Kδ-mediated AKT phosphorylation in Ri-1 cells. View Source
